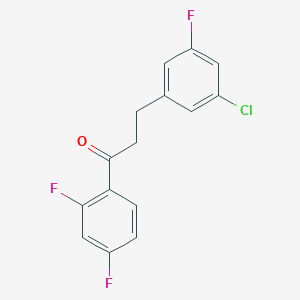

3-(3-Chloro-5-fluorophenyl)-2',4'-difluoropropiophenone

Description

3-(3-Chloro-5-fluorophenyl)-2',4'-difluoropropiophenone is a halogenated propiophenone derivative characterized by a trifluorinated aromatic system. This compound is likely synthesized via methods such as Friedel-Crafts acylation or cross-coupling reactions, as inferred from analogous syntheses in .

Properties

IUPAC Name |

3-(3-chloro-5-fluorophenyl)-1-(2,4-difluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClF3O/c16-10-5-9(6-12(18)7-10)1-4-15(20)13-3-2-11(17)8-14(13)19/h2-3,5-8H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFKNSSWQWTUNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)CCC2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644977 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2,4-difluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-44-5 | |

| Record name | 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(2,4-difluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2,4-difluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Overview

The compound is typically synthesized via a Friedel-Crafts acylation or related carbonylation reaction involving halogenated benzaldehydes or benzoyl derivatives and fluorinated aromatic substrates. The key steps include:

- Starting Materials: 3-chloro-5-fluorobenzaldehyde or related halogenated benzene derivatives and 2',4'-difluorophenylacetic acid or its derivatives.

- Catalysts: Lewis acids such as aluminum chloride (AlCl3) or other suitable catalysts to promote acylation.

- Solvents: Non-polar or moderately polar solvents like dichloromethane, toluene, or ethers (e.g., tetrahydrofuran) are commonly used.

- Temperature Control: Reaction temperatures are maintained between 50°C and 80°C to optimize yield and selectivity.

This approach ensures the formation of the propiophenone core with the desired chloro and fluoro substituents positioned correctly on the aromatic rings.

Detailed Reaction Conditions and Mechanism

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 3-chloro-5-fluorobenzaldehyde + 2',4'-difluorophenylacetic acid, AlCl3 catalyst, dichloromethane, 50-80°C | Friedel-Crafts acylation to form ketone linkage | Controlled temperature prevents side reactions |

| 2 | Purification by recrystallization or chromatography | Isolate pure this compound | Solvent choice affects purity and yield |

| 3 | Optional oxidation or reduction steps | Modify ketone group if needed for derivatives | Enables further functionalization |

The reaction proceeds via electrophilic aromatic substitution where the acyl cation generated from the acid derivative attacks the activated aromatic ring. The presence of electron-withdrawing chloro and fluoro substituents influences regioselectivity and reactivity.

Industrial Scale Synthesis

Industrial production adapts the laboratory method to batch or continuous flow reactors with automated control systems to ensure:

- High Yield: Optimized stoichiometry and reaction time.

- Purity: Multi-step purification including recrystallization and chromatographic techniques.

- Safety: Use of less volatile solvents and controlled temperature to minimize hazards.

The industrial process may also employ phase transfer catalysts and metal fluorides (e.g., KF, LiF) to facilitate fluorination steps or substitution reactions on aromatic rings, enhancing selectivity and yield.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Catalysts | Solvents | Temperature | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 3-chloro-5-fluorobenzaldehyde + 2',4'-difluorophenylacetic acid | AlCl3 | Dichloromethane, Toluene | 50-80°C | Moderate to High | Well-established, scalable | Requires careful temperature control, possible side reactions |

| Phase Transfer Catalysis | Halogenated benzene derivatives + metal fluorides | Phosphonium salts | Polar solvents (DMF, DMSO) | -20 to 25°C | High | High selectivity, fewer steps | Requires specialized catalysts, sensitive to moisture |

| Fries Rearrangement | 4-fluorophenol derivatives + chloro-propionyl chloride | Lewis acids | Hydrocarbons | Ambient to moderate | Good | Simple, safe reagents | Limited to specific substitution patterns |

This table summarizes the main preparation strategies, highlighting the balance between operational simplicity, yield, and selectivity.

Research Findings and Optimization Notes

- Yield Improvement: Studies show that controlling the equivalents of reagents and reaction temperature can improve yields from 57% to over 90% in related aromatic ketone syntheses.

- Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF) and sulfolane enhance phase transfer catalysis efficiency, especially in fluorination steps.

- Substituent Effects: The presence of chloro and fluoro groups affects the electronic environment, requiring fine-tuning of reaction conditions to avoid unwanted side reactions such as over-oxidation or polymerization.

- Purification: Recrystallization from suitable solvents and chromatographic techniques are essential to achieve high purity, especially for pharmaceutical or specialty chemical applications.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Reaction Temperature | 50-80°C (Friedel-Crafts), -20 to 25°C (phase transfer) | Controls reaction rate and selectivity |

| Catalyst Type | AlCl3, phosphonium salts | Influences yield and regioselectivity |

| Solvent | Dichloromethane, toluene, DMF, sulfolane | Affects solubility and reaction kinetics |

| Reaction Time | Several hours (4-12 h) | Longer times may increase yield but risk side reactions |

| Purification | Recrystallization, chromatography | Ensures product purity for downstream use |

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-2’,4’-difluoropropiophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

3-(3-Chloro-5-fluorophenyl)-2’,4’-difluoropropiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-2’,4’-difluoropropiophenone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Thiomethyl (-SCH₃) groups (e.g., in CAS 898750-43-1 ) increase molecular weight and boiling points compared to non-sulfur analogs.

- Structural Diversity: The position and number of halogens (F, Cl) significantly alter reactivity. For example, 2',4'-difluoropropiophenone (CAS 85068-30-0 ) lacks chlorine but retains high volatility (bp 52°C at 2 mm Hg). Biphenyl derivatives (e.g., CAS 898750-52-2 ) introduce steric hindrance, which may affect binding in biological targets.

Biological Activity

3-(3-Chloro-5-fluorophenyl)-2',4'-difluoropropiophenone is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C16H13ClF2O

- Molecular Weight : 304.73 g/mol

- CAS Number : Not readily available in the current literature.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. The presence of halogen atoms (chlorine and fluorine) in its structure may enhance its lipophilicity, allowing it to penetrate cellular membranes more effectively. This characteristic is crucial for its potential activity against various cancer cell lines.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing fluorinated phenyl groups have shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer cells (MCF-7) and prostate cancer cells (PC3) .

- IC50 Values : In studies involving structurally related compounds, IC50 values ranged from 7 µM to 20 µM, indicating effective cytotoxicity against cancer cells . The introduction of halogen substituents generally enhances the antiproliferative effects.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 7 |

| Compound B | PC3 | 12 |

| Compound C | HCT-116 | 9.71 |

Antibacterial Activity

While specific data on the antibacterial activity of this compound is limited, similar compounds have demonstrated antibacterial properties against various pathogens. Studies show that fluorinated compounds often exhibit enhanced antibacterial effects compared to their non-fluorinated counterparts .

Case Studies

- Study on Fluorinated Compounds : A study published in Medicinal Chemistry highlighted that fluorinated derivatives significantly inhibited the proliferation of MCF-7 cells compared to non-fluorinated analogs . The study emphasized the importance of fluorine substitution in enhancing biological activity.

- Antiproliferative Effects : In another research article, compounds structurally related to this compound were tested for their antiproliferative effects on hormone-dependent breast cancer cells. The results indicated that these compounds could effectively inhibit cell growth with IC50 values below 10 µM .

Q & A

Q. What are the common synthetic routes for 3-(3-Chloro-5-fluorophenyl)-2',4'-difluoropropiophenone, and how do reaction conditions influence yield?

The compound is typically synthesized via Friedel-Crafts acylation, where halogen-substituted aromatic rings react with fluorinated acyl chlorides under Lewis acid catalysis (e.g., AlCl₃). For example, analogous difluorobenzophenone derivatives are synthesized via catalytic carbonylation or halogen substitution on pre-functionalized aromatic precursors . Key variables affecting yield include:

- Temperature : Optimal ranges between 0–5°C minimize side reactions (e.g., polyacylation).

- Solvent : Anhydrous dichloromethane or CS₂ enhances electrophilic reactivity.

- Stoichiometry : A 1:1.2 molar ratio of aryl substrate to acyl chloride improves conversion.

Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc eluent) achieves >95% purity.

Q. How is crystallographic data for this compound refined to resolve structural ambiguities?

X-ray diffraction data can be processed using SHELXL for small-molecule refinement. Critical steps include:

- Data scaling : Correct for absorption effects using multi-scan methods.

- Hydrogen placement : Use HFIX commands to position H atoms geometrically.

- Disorder modeling : Apply PART instructions to resolve overlapping electron densities in fluorinated regions .

Validation tools like PLATON or ORTEP-3 (with GUI for visualization) help identify residual density peaks and validate thermal ellipsoids .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) for this compound be reconciled?

Discrepancies between NMR (solution-state) and XRD (solid-state) data often arise from conformational flexibility or solvent effects. Methodological approaches include:

- Dynamic NMR (DNMR) : Analyze variable-temperature ¹⁹F NMR to detect rotational barriers in the propiophenone moiety.

- DFT calculations : Compare optimized gas-phase conformers (B3LYP/6-311+G(d,p)) with XRD-derived geometries to identify solvent-induced distortions .

- Paramagnetic relaxation enhancement (PRE) : Use TEMPO-based spin labels to probe solution-state conformations in non-deuterated solvents.

Q. What strategies optimize enantioselective synthesis of chiral derivatives of this compound?

Chiral induction can be achieved via:

- Asymmetric catalysis : Employ Jacobsen’s thiourea catalysts for Friedel-Crafts acylation, achieving enantiomeric excess (ee) >80% .

- Chiral auxiliaries : Use (R)-BINOL-phosphoric acid to direct stereochemistry during ketone formation.

- Kinetic resolution : Screen lipases (e.g., CAL-B) for selective ester hydrolysis of racemic intermediates .

Q. How do electronic effects of fluorine substituents influence this compound’s reactivity in cross-coupling reactions?

The electron-withdrawing nature of fluorine alters reaction pathways:

- Suzuki-Miyaura coupling : Fluorine at the 2',4' positions deactivates the aryl ring, requiring Pd(OAc)₂/XPhos catalysts and elevated temperatures (80–100°C) for effective coupling with boronic acids.

- Buchwald-Hartwig amination : Use BrettPhos precatalysts to overcome reduced nucleophilicity in fluorinated aryl halides .

- Computational modeling : DFT studies (e.g., NBO analysis) quantify charge distribution, guiding catalyst selection .

Q. What experimental designs mitigate challenges in studying this compound’s biological activity (e.g., protein binding)?

For biochemical assays:

- Solubility optimization : Use co-solvents (e.g., DMSO/PEG 400) at <0.1% v/v to avoid denaturation.

- Isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics with HIF-α PAS-B domains, referencing protocols for structurally similar antagonists .

- Fluorescence quenching : Monitor Trp/Tyr residues in target proteins using Stern-Volmer plots to assess binding constants (Kd) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.